molecular formula C9H11N3 B7791624 2-Dimethylamino-2-(2-pyridyl)acetonitrile CAS No. 43071-06-3

2-Dimethylamino-2-(2-pyridyl)acetonitrile

Cat. No.: B7791624
CAS No.: 43071-06-3
M. Wt: 161.20 g/mol
InChI Key: YAHJHLMGHCEQOE-UHFFFAOYSA-N
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Description

2-Dimethylamino-2-(2-pyridyl)acetonitrile is an organic compound with the molecular formula C10H12N3 It is a derivative of acetonitrile, featuring a dimethylamino group and a pyridyl group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylamino-2-(2-pyridyl)acetonitrile typically involves the alkylation of 2-pyridylacetonitrile with dimethylamine. One common method is as follows:

    Starting Materials: 2-pyridylacetonitrile and dimethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium hydroxide in a solvent like dimethyl sulfoxide.

    Procedure: The 2-pyridylacetonitrile is dissolved in dimethyl sulfoxide, and dimethylamine is added. Potassium hydroxide is then introduced to the mixture, and the reaction is allowed to proceed at room temperature for several hours.

    Product Isolation: The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Dimethylamino-2-(2-pyridyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Oxidation typically yields oxides or hydroxylated derivatives.

    Reduction: Reduction results in the formation of primary or secondary amines.

    Substitution: Substitution reactions produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-Dimethylamino-2-(2-pyridyl)acetonitrile has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Dimethylamino-2-(2-pyridyl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group and the pyridyl ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The nitrile group can also participate in interactions through hydrogen bonding and dipole-dipole interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Dimethylamino-2-(4-pyridyl)acetonitrile: Similar structure but with the pyridyl group at the 4-position.

    2-Dimethylamino-2-(3-pyridyl)acetonitrile: Similar structure but with the pyridyl group at the 3-position.

    2-Dimethylamino-2-(2-thienyl)acetonitrile: Similar structure but with a thienyl group instead of a pyridyl group.

Uniqueness

2-Dimethylamino-2-(2-pyridyl)acetonitrile is unique due to the specific positioning of the dimethylamino and pyridyl groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-donating and electron-withdrawing groups in the molecule allows for versatile chemical transformations and interactions with biological targets.

Properties

IUPAC Name

2-(dimethylamino)-2-pyridin-2-ylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-12(2)9(7-10)8-5-3-4-6-11-8/h3-6,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHJHLMGHCEQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C#N)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901275754
Record name α-(Dimethylamino)-2-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43071-06-3
Record name α-(Dimethylamino)-2-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43071-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(Dimethylamino)-2-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To cold 2-pyridinecarboxaldehyde (21.4 g., 0.2 mole) is added dimethylamine (22.5 g. of a 40% aqueous solution, 0.2 mole) and the solution is neutralized with concentrated hydrochloric acid. To the stirred neutralized solution is added 14.4 g. (0.22 mole) of potassium cyanide. The mixture is stirred overnight, then diluted with water, transferred to a separatory funnel and repeatedly extracted with chloroform. The combined chloroform extracts are washed three times with water, once with brine and dried over magnesium sulfate. The mixture is filtered, the solvent is removed under reduced pressure and methanol is added to the residue. The mixture is allowed to stand at -20°C. for 18 hours, then filtered. The filtrate is concentrated and distilled in vacuo to give 2-dimethylamino-2-(2-pyridyl)acetonitrile.
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